molecular formula C6H12N4 B12890827 N-Isobutyl-4H-1,2,4-triazol-4-amine

N-Isobutyl-4H-1,2,4-triazol-4-amine

Cat. No.: B12890827
M. Wt: 140.19 g/mol
InChI Key: SENWNKCNZHZGDN-UHFFFAOYSA-N
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Description

N-Isobutyl-4H-1,2,4-triazol-4-amine is a heterocyclic compound containing a triazole ring Triazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isobutyl-4H-1,2,4-triazol-4-amine typically involves the reaction of isobutylamine with 4H-1,2,4-triazole. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include isobutylamine, 4H-1,2,4-triazole, and a suitable solvent such as ethanol or methanol. The reaction is often catalyzed by an acid or base to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-Isobutyl-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted triazole derivatives.

Scientific Research Applications

N-Isobutyl-4H-1,2,4-triazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Isobutyl-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    4H-1,2,4-Triazol-4-amine: A simpler triazole compound with similar chemical properties.

    Bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane: A more complex triazole derivative used in coordination polymers.

    3-Amino-1,2,4-triazole: Another triazole compound with significant biological activities.

Uniqueness

N-Isobutyl-4H-1,2,4-triazol-4-amine is unique due to its isobutyl group, which imparts specific chemical and physical properties. This makes it suitable for applications where other triazole compounds may not be as effective.

Properties

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

IUPAC Name

N-(2-methylpropyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C6H12N4/c1-6(2)3-9-10-4-7-8-5-10/h4-6,9H,3H2,1-2H3

InChI Key

SENWNKCNZHZGDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNN1C=NN=C1

Origin of Product

United States

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